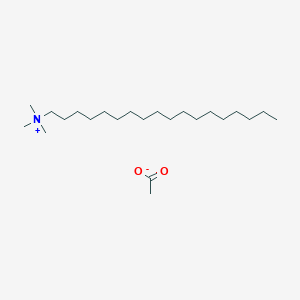
Calcium 3,3'-thiobispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3,3’-thiobispropionate is a chemical compound with the molecular formula C6H8CaO4S and a molecular weight of 216.27 g/mol . It is also known as 3-(2-carboxylatoethylsulfanyl)propanoate. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropanoic acid with calcium hydroxide or calcium carbonate under controlled conditions . The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding the calcium compound slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of calcium 3,3’-thiobispropionate often involves large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is usually purified through recrystallization or filtration techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carboxylate groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Calcium 3,3’-thiobispropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a calcium supplement.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of calcium 3,3’-thiobispropionate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and channels, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity . The sulfur-containing moiety in the compound also allows it to participate in redox reactions, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium 3,3’-dithiobispropionate
- Calcium 3,3’-oxybispropionate
- Calcium 3,3’-aminobispropionate
Uniqueness
Calcium 3,3’-thiobispropionate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67151-67-1 |
|---|---|
Molekularformel |
C6H8CaO4S |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
calcium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.Ca/c7-5(8)1-3-11-4-2-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
IIPIUKIMHUHAEW-UHFFFAOYSA-L |
Kanonische SMILES |
C(CSCCC(=O)[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)





![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)







